An In-depth Technical Guide to Chroman-6-ylmethylamine: Structure, Properties, and Biological Potential
An In-depth Technical Guide to Chroman-6-ylmethylamine: Structure, Properties, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chroman scaffold is a privileged heterocyclic structure, forming the core of a diverse range of biologically active compounds, including flavonoids and tocopherols (Vitamin E). Its derivatives have garnered significant attention in medicinal chemistry due to their broad pharmacological activities, which encompass neuroprotective, anticancer, anti-inflammatory, and antioxidant effects.[1] This technical guide provides a comprehensive overview of Chroman-6-ylmethylamine, a specific derivative of the chroman family, detailing its chemical structure, physicochemical properties, synthesis, and potential biological significance. While specific experimental data for Chroman-6-ylmethylamine is limited in publicly available literature, this guide consolidates known information on closely related analogues and the broader chroman class to provide a valuable resource for research and drug development.
Chemical Structure and Properties
Chroman-6-ylmethylamine, also known as (3,4-dihydro-2H-1-benzopyran-6-yl)methanamine, possesses a bicyclic structure consisting of a dihydropyran ring fused to a benzene ring, with an aminomethyl substituent at the 6-position.
Structure:
Chemical and Physical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO | [2] |
| Molecular Weight | 163.22 g/mol | [2][3] |
| CAS Number | 55746-21-9 | [2] |
| Synonyms | (3,4-Dihydro-2H-1-benzopyran-6-yl)methanamine, 6-(Aminomethyl)chroman | [2] |
| Purity | ≥96% to ≥97% (Commercially available) | [2][3] |
| Predicted Melting Point | Data not available | |
| Predicted Boiling Point | Data not available | |
| Predicted pKa | Data not available (Expected to be basic due to the primary amine) | |
| Predicted Solubility | Data not available (Expected to have some solubility in organic solvents and acidic aqueous solutions) |
Spectroscopic Data:
Specific experimental spectroscopic data (NMR, IR, MS) for Chroman-6-ylmethylamine is not widely published. However, the expected spectral characteristics can be inferred from the structure and data for analogous compounds.
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¹H NMR: The spectrum would be expected to show signals for the aromatic protons, the benzylic protons of the aminomethyl group, and the aliphatic protons of the dihydropyran ring.
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¹³C NMR: The spectrum would display distinct signals for the aromatic carbons, the benzylic carbon, and the aliphatic carbons of the chroman core.
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IR Spectroscopy: Characteristic peaks would be expected for N-H stretching of the primary amine, C-H stretching (aromatic and aliphatic), C-O-C stretching of the ether linkage, and C=C stretching of the aromatic ring.
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Mass Spectrometry: The molecular ion peak [M]+ would be observed at m/z = 163.22. Fragmentation patterns would likely involve the loss of the aminomethyl group or cleavage of the dihydropyran ring.
Experimental Protocols
Synthesis of Chroman-6-ylmethylamine
Workflow for a Potential Synthesis of Chroman-6-ylmethylamine:
Caption: A potential synthetic workflow for Chroman-6-ylmethylamine.
Detailed Methodologies:
A more specific, multi-step synthesis can be adapted from the preparation of a related compound, (R)-2-(aminomethyl)-6-acetylchroman hydrochloride. This would involve:
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Preparation of 6-Nitrochroman: Nitration of chroman at the 6-position using a nitrating agent such as nitric acid in sulfuric acid.
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Reduction of the Nitro Group: The nitro group can be reduced to a primary amine (6-aminochroman) using a reducing agent like tin(II) chloride in hydrochloric acid or catalytic hydrogenation (H₂/Pd-C).
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Conversion to 6-Cyanochroman (Sandmeyer Reaction): The 6-aminochroman can be converted to the corresponding diazonium salt, which is then reacted with a cyanide salt (e.g., CuCN) to yield 6-cyranochroman.
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Reduction of the Nitrile: The nitrile group of 6-cyranochroman can be reduced to the primary amine, Chroman-6-ylmethylamine, using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Purification:
Purification of the final product would typically involve the following steps:
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Extraction: After the reaction is complete, the product would be extracted from the reaction mixture using an appropriate organic solvent.
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Washing: The organic layer would be washed with water and brine to remove any impurities.
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Drying: The organic layer would be dried over an anhydrous salt such as sodium sulfate.
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Solvent Removal: The solvent would be removed under reduced pressure.
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Chromatography: The crude product would be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of dichloromethane and methanol).
Biological Activity and Signaling Pathways
Direct experimental evidence for the biological activity and the specific signaling pathways modulated by Chroman-6-ylmethylamine is currently lacking in the scientific literature.[1] However, the extensive research on the broader class of chroman derivatives provides a strong foundation for predicting its potential therapeutic applications.
Potential Biological Activities:
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Neuroprotective Effects: Many chroman derivatives exhibit neuroprotective properties, suggesting that Chroman-6-ylmethylamine could be a candidate for investigation in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1]
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Anticancer Activity: The chroman scaffold is present in numerous compounds with demonstrated anticancer activity.[1] Therefore, Chroman-6-ylmethylamine warrants evaluation for its cytotoxic effects against various cancer cell lines.
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Antioxidant Properties: The chroman ring system is a key feature of antioxidants like Vitamin E. The presence of the amine group might modulate this antioxidant potential.
Potential Signaling Pathways:
Based on the known mechanisms of other chroman derivatives, Chroman-6-ylmethylamine could potentially modulate key cellular signaling pathways involved in cell survival, proliferation, and inflammation.
Caption: Hypothesized signaling pathways potentially modulated by Chroman-6-ylmethylamine.
Conclusion
Chroman-6-ylmethylamine is a structurally interesting derivative of the pharmacologically significant chroman family. While specific experimental data on its physicochemical properties and biological activities are currently limited, this guide provides a comprehensive overview based on its chemical structure and the known characteristics of related compounds. The synthetic protocols and potential biological activities discussed herein offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this and other novel chroman derivatives. Further experimental investigation is warranted to fully elucidate the chemical properties and biological functions of Chroman-6-ylmethylamine.
